molecular formula C7H5F3N2O5S B12859752 3-Nitro-4-trifluoromethoxy-benzenesulfonamide

3-Nitro-4-trifluoromethoxy-benzenesulfonamide

Cat. No.: B12859752
M. Wt: 286.19 g/mol
InChI Key: BRNWISIWIRXBKF-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethoxy)benzenesulphonamide is an organic compound with the molecular formula C7H5F3N2O5S and a molecular weight of 286.19 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethoxy group, and a sulphonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Nitro-4-(trifluoromethoxy)benzenesulphonamide typically involves the following steps :

    Starting Material: The process begins with commercially available 2-trifluoromethoxy-nitrobenzene.

    Sulphonation: Chlorosulfonic acid is slowly added to 2-trifluoromethoxy-nitrobenzene. The reaction mixture is heated at 120°C for 4 hours.

    Ammoniation: The crude mixture is then added to a stirred solution of concentrated aqueous ammonium hydroxide in isopropanol at -45°C. The reaction mixture is stirred at this temperature for 1 hour.

    Acidification and Filtration: The mixture is acidified with hydrochloric acid, followed by concentration to remove isopropanol. The resulting solid is filtered, washed with hydrochloric acid and water, and air-dried to yield 3-Nitro-4-(trifluoromethoxy)benzenesulphonamide as a white solid.

Chemical Reactions Analysis

3-Nitro-4-(trifluoromethoxy)benzenesulphonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The sulphonamide group can be oxidized under specific conditions to form sulfonic acids.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as sodium methoxide .

Scientific Research Applications

3-Nitro-4-(trifluoromethoxy)benzenesulphonamide is utilized in various fields of scientific research :

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzenesulphonamide involves its interaction with specific molecular targets . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulphonamide group can form hydrogen bonds with target proteins, affecting their function and activity.

Comparison with Similar Compounds

3-Nitro-4-(trifluoromethoxy)benzenesulphonamide can be compared with other similar compounds, such as:

The presence of both the nitro and trifluoromethoxy groups in 3-Nitro-4-(trifluoromethoxy)benzenesulphonamide makes it unique, providing a combination of reactivity and lipophilicity that is advantageous in various applications.

Properties

Molecular Formula

C7H5F3N2O5S

Molecular Weight

286.19 g/mol

IUPAC Name

3-nitro-4-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C7H5F3N2O5S/c8-7(9,10)17-6-2-1-4(18(11,15)16)3-5(6)12(13)14/h1-3H,(H2,11,15,16)

InChI Key

BRNWISIWIRXBKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

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